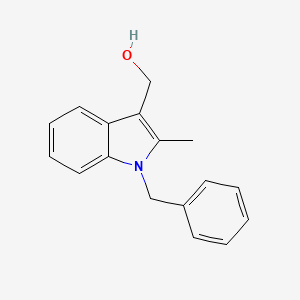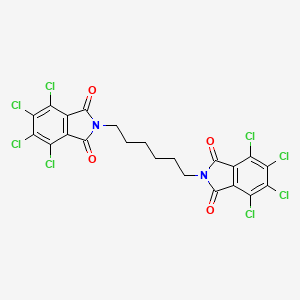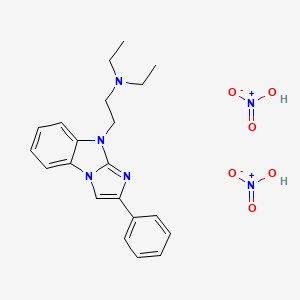
Butyl tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl tridecanoate, also known as tridecanoic acid butyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from tridecanoic acid and butanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl tridecanoate can be synthesized through the esterification of tridecanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques such as reactive distillation or membrane reactors. These methods enhance the efficiency and yield of the esterification process, making it more economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl tridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tridecanoic acid and butanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Tridecanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products, which depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butyl tridecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of butyl tridecanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release tridecanoic acid and butanol, which can then participate in metabolic pathways. The ester itself may also interact with lipid membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: Another ester with similar applications but different chemical properties.
Butyl laurate: An ester with a shorter carbon chain, leading to different physical and chemical properties.
Butyl myristate: An ester with a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Butyl tridecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not be as effective.
Propriétés
Numéro CAS |
28267-31-4 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
butyl tridecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
HKXBPYQGPDKLHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


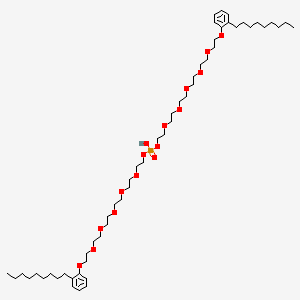

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
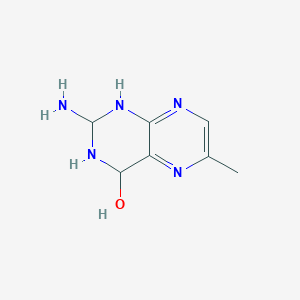
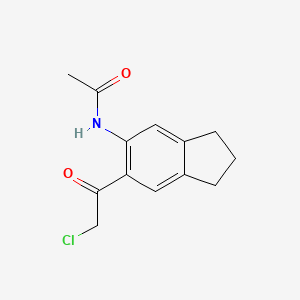
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

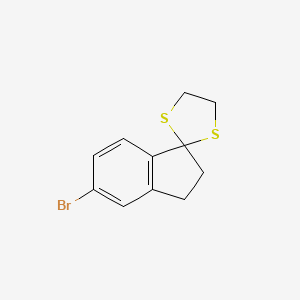
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
